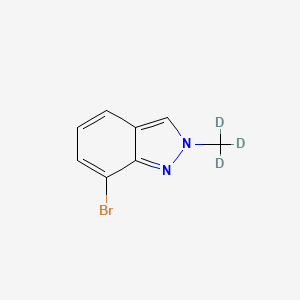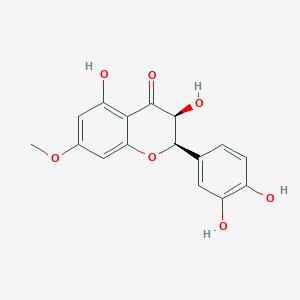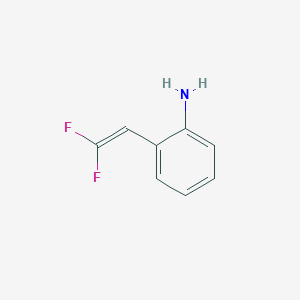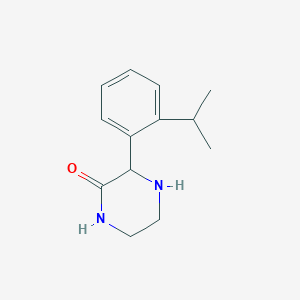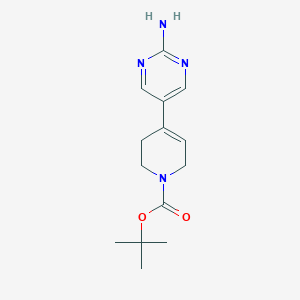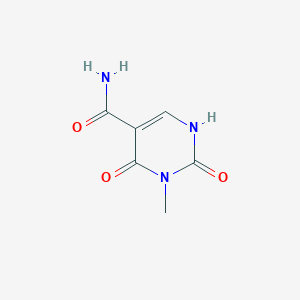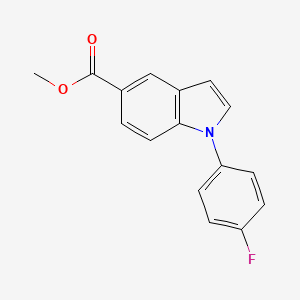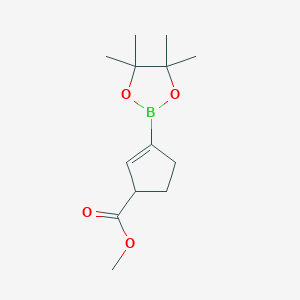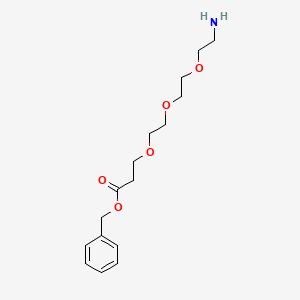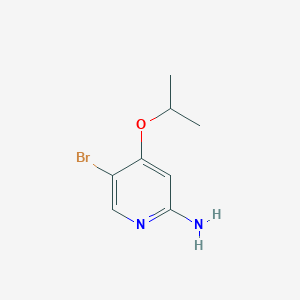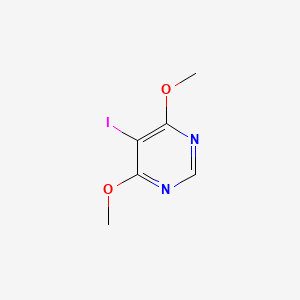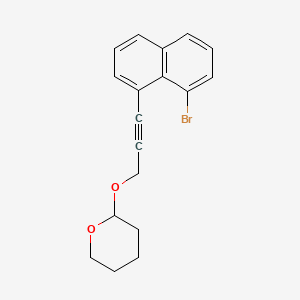
2-((3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 8-bromo-1-naphthalenyl acetylene with tetrahydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Scientific Research Applications
2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran can be compared with other similar compounds, such as:
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar structure but with a different substituent at the 3-position.
2-[(3-Bromo-2-propyn-1-yl)oxy]tetrahydro-2H-pyran: Another similar compound with variations in the substituent groups.
Properties
Molecular Formula |
C18H17BrO2 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[3-(8-bromonaphthalen-1-yl)prop-2-ynoxy]oxane |
InChI |
InChI=1S/C18H17BrO2/c19-16-10-4-8-14-6-3-7-15(18(14)16)9-5-13-21-17-11-1-2-12-20-17/h3-4,6-8,10,17H,1-2,11-13H2 |
InChI Key |
HSFKKPNXXHEENC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CC2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


